molecular formula C15H21NO4 B1458718 tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate CAS No. 1955507-10-4

tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Cat. No.: B1458718
CAS No.: 1955507-10-4
M. Wt: 279.33 g/mol
InChI Key: OMFJEKPDQUZCBC-UHFFFAOYSA-N
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Description

Tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is a complex organic compound belonging to the class of oxazepines Oxazepines are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction can be carried out in a microwave oven, which offers the advantage of shorter reaction times and higher yields .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including cyclocondensation reactions and copper-catalyzed coupling reactions . These methods are designed to be scalable and efficient, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxazepine ring can be reduced to form a more saturated heterocyclic compound.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the oxazepine ring results in a more saturated heterocyclic compound .

Scientific Research Applications

Tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including its use as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazepine derivatives such as dibenzo[b,f][1,4]oxazepine and tetrahydrobenzo[e][1,4]oxazepine . These compounds share structural similarities but may differ in their functional groups and pharmacological properties.

Uniqueness

Tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its tert-butyl ester group and hydroxymethyl substituent make it a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-6-7-19-13-5-4-11(10-17)8-12(13)9-16/h4-5,8,17H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFJEKPDQUZCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
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tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
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tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
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tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
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tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
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tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

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